![molecular formula C13H16ClNO2 B2378885 CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI) CAS No. 18605-65-7](/img/structure/B2378885.png)
CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid is a chemical compound with the formula H2NCOOH . The compound you’re asking about seems to be a derivative of carbamic acid, with a 4-chlorophenyl group, a 3-butenyl group, and a methyl ester group attached .
Molecular Structure Analysis
The molecular structure of this compound would be based on the carbamic acid core, with the various groups attached. The 4-chlorophenyl group would likely contribute to the overall polarity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methyl ester group) would all influence its properties .
Wissenschaftliche Forschungsanwendungen
Gas Chromatography Mass Spectrometry
A study demonstrates the application of gas chromatography/mass spectrometry to phenylurea pesticides, including the formation of esters like N-(3,4-dichlorophenyl)carbamic acid during the chromatographic analysis. This is crucial as the esters, such as the methyl ester , can be misidentified as the original pesticide in certain solvents (Tamiri & Zitrin, 1987).
Hydrolytic Degradation in Herbicides
Research on the alkaline hydrolysis of the herbicide Barban, which contains a similar structure, elucidates the process by which it degrades to 3-chloroaniline, passing through intermediate compounds including N-(3-chlorophenyl)carbamic acid (Bergon, Kouda-Bonafos, & Calmon, 1987).
Pharmacological Action of Analogues
A study from 1931 examined various carbamic esters for physostigmine-like actions, investigating their effects on intestinal peristalsis and other physiological responses, highlighting the diverse potential applications of such compounds in pharmacology (Aeschlimann & Reinert, 1931).
Insecticidal Activity
Research into the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines includes derivatives similar to the compound . The study provides insights into the activity against various insects, emphasizing the role of molecular conformation in determining insecticidal efficacy (Hasan et al., 1996).
Synthesis Processes
The synthesis of tolylenediisocyanate without phosgene involves carbamic acid esters, demonstrating the compound's relevance in innovative chemical manufacturing processes (Aso & Baba, 2003).
Inhibition of Lipolytic Enzymes
A study on the inhibition of lipolytic enzymes by n-butyl carbamic acid methyl ester suggests potential applications in enzyme inhibition, with implications for understanding metabolic processes (Wallach & Ko, 1963).
Chemoenzymatic Synthesis
Research on the chemoenzymatic synthesis of pharmacologically active GABA analogues involves derivatives similar to CarbaMic acid, indicating its potential in synthesizing neuroactive compounds (Felluga et al., 2005).
Eigenschaften
IUPAC Name |
methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-4-12(15-13(16)17-2)9-10-5-7-11(14)8-6-10/h3,5-8,12H,1,4,9H2,2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJHZDWWRMXWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC=C)CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
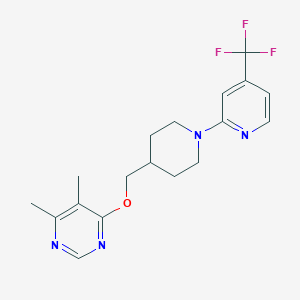
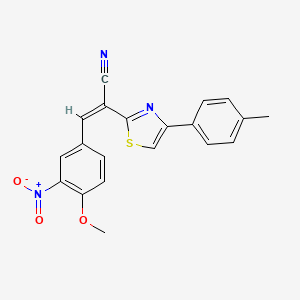
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
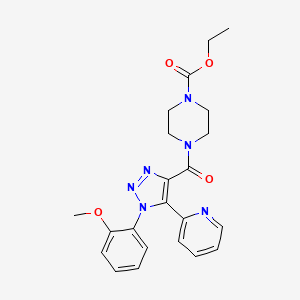
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)
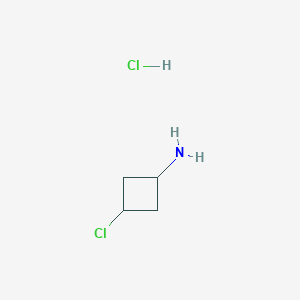
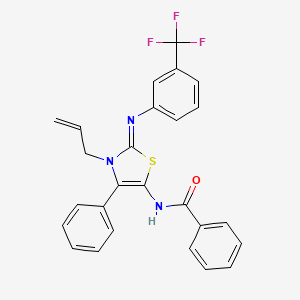

![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)